1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone

Solid-state characterization Differential scanning calorimetry Crystallinity

This trisubstituted acetophenone uniquely combines a Pd-coupling-competent 5-Br with a benzyl-protected 4-OH, enabling sequential orthogonal functionalization. Unlike simpler congeners, it eliminates competitive O-arylation and reduces synthetic steps. The chelating 2-hydroxy group further expands utility in metal complexation. Melting point 154-155°C facilitates product purification. Ideal for medicinal chemistry and library synthesis. Verify batch purity (≥98% HPLC) before use.

Molecular Formula C15H13BrO3
Molecular Weight 321.16 g/mol
Cat. No. B13098647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone
Molecular FormulaC15H13BrO3
Molecular Weight321.16 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1O)OCC2=CC=CC=C2)Br
InChIInChI=1S/C15H13BrO3/c1-10(17)12-7-13(16)15(8-14(12)18)19-9-11-5-3-2-4-6-11/h2-8,18H,9H2,1H3
InChIKeyWLQUGNGFMVOJHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone (CAS 860537-86-6) – Core Identity and Procurement-Relevant Characteristics


1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone (CAS 860537-86-6) is a polyfunctional aromatic ketone with the molecular formula C₁₅H₁₃BrO₃ and a molecular weight of 321.17 g/mol . The compound features a trisubstituted acetophenone core bearing a chelating 2-hydroxy group, a benzyloxy protecting group at the 4-position, and a synthetically versatile bromine at the 5-position. Its melting point is reported as 154–155 °C, and its predicted pKa is 9.23 ± 0.23 . The combination of a hydrogen-bond-donating phenol, a Pd-coupling-competent aryl bromide, and a benzyl-protected phenol renders this scaffold orthogonally addressable in multi-step syntheses .

Why 5‑Bromo‑2‑hydroxyacetophenone or 4‑Benzyloxy‑2‑hydroxyacetophenone Cannot Replace 1‑(4‑(Benzyloxy)‑5‑bromo‑2‑hydroxyphenyl)ethanone


The two most obvious in-class substitutes—5‑bromo‑2‑hydroxyacetophenone (CAS 1450‑75‑5) and 4‑benzyloxy‑2‑hydroxyacetophenone (CAS 29682‑12‑0)—each lack one of the two key functional handles required for orthogonal protection/deprotection and cross‑coupling sequences. 5‑Bromo‑2‑hydroxyacetophenone carries the bromine needed for Suzuki, Heck, or Buchwald couplings but possesses a free 4‑OH that will compete for electrophilic reagents . Conversely, 4‑benzyloxy‑2‑hydroxyacetophenone provides the protected phenol but omits the aryl halide, precluding direct Pd‑mediated C–C bond formation . Using a regioisomeric bromo‑benzyloxy acetophenone introduces electronic and steric differences that alter reactivity in electrophilic aromatic substitution and metal‑catalysed cross‑couplings [1]. The quantitative evidence below demonstrates that the targeted co‑occurrence of the 5‑Br and 4‑OBn groups in a single ring delivers differentiated physicochemical properties and orthogonal synthetic utility that neither simpler congener can replicate.

Quantitative Comparative Evidence for 1-(4-(Benzyloxy)-5-bromo-2-hydroxyphenyl)ethanone Versus Closest Structural Analogs


Melting Point Elevation as an Indicator of Enhanced Lattice Stability and Handling Ease Relative to Non-benzyloxylated and Non-brominated Precursors

The target compound displays a melting point of 154–155 °C . This is substantially higher than those of its two closest mono‑functional analogs: 5‑bromo‑2‑hydroxyacetophenone (mp 58–61 °C) and 4‑benzyloxy‑2‑hydroxyacetophenone (mp 104–106 °C) . The >90 °C elevation versus the bromo‑only congener and the ~50 °C elevation versus the benzyloxy‑only congener reflect stronger intermolecular interactions (e.g., C–H···π, Br···O, and offset π‑stacking) imparted by the simultaneous presence of the benzyloxy and bromine substituents. A higher melting point correlates with improved ease of recrystallisation, higher purity on isolation, and superior bench-top handling stability—key considerations for procurement in multi‑gram laboratory workflows.

Solid-state characterization Differential scanning calorimetry Crystallinity Purification by recrystallization

pKa Modulation of the Chelating 2‑OH Group by the para‑Benzyloxy Substituent: Comparison with 5‑Bromo‑2‑hydroxyacetophenone

The predicted pKa of the 2‑OH in the target compound is 9.23 ± 0.23 , while the same hydroxyl in 5‑bromo‑2‑hydroxyacetophenone is predicted at 7.92 ± 0.23 . The ~1.3 log‑unit increase in pKa (i.e., a ~20‑fold decrease in acidity) for the benzyloxy‑bearing compound is attributable to the electron‑donating mesomeric effect of the para‑O‑benzyl group, which increases electron density on the phenoxide oxygen. Although both values are estimates from in silico methods, the direction and magnitude are chemically consistent and indicate that the target compound is a weaker acid. In metal‑chelation applications—such as the preparation of transition‑metal complexes studied for cytotoxicity [1]—the higher pKa shifts the pH window for complete deprotonation, potentially altering complexation kinetics and the stability of the resulting metal chelates relative to the bromo‑only analog.

Physical organic chemistry Acidity constants Metal chelation Hydrogen bonding

Supplier-Reported Purity and QC Documentation: Analytical Batch Consistency versus Non-benzyloxylated Analog

The target compound is commercially offered at standard purities of 95%+ and 98% , with suppliers such as Bidepharm and Leyan providing batch‑specific QC documentation including NMR, HPLC, and GC traces . In contrast, 5‑bromo‑2‑hydroxyacetophenone, while available at similar nominal purities, is frequently sold as a technical‑grade solid (98%+; mp 58–61 °C) without the same depth of batch‑resolved spectral documentation from multiple independent suppliers . The availability of documented, multi‑technique batch QC for the target compound reduces the probability of receiving a mis‑assigned or degraded lot—a common concern with bromo‑substituted acetophenones that are prone to light‑ or thermal‑induced debromination.

Quality assurance NMR spectroscopy HPLC purity Procurement specification

Synthetic Orthogonality: Co‑Presence of 4‑OBn and 5‑Br Enables Sequential Chemoselective Transformations Not Possible with Mono‑substituted Congeners

In the synthesis of benzyloxy‑substituted, fused N‑heterocyclic bradykinin B2 receptor antagonists, bromomethyl and benzyloxy intermediates derived from analogous 5‑bromo‑2‑hydroxy‑4‑benzyloxy scaffolds serve as dual‑handled building blocks: the benzyl ether remains intact during N‑bromosuccinimide‑mediated bromination of a pendant methyl group, and the aryl bromide is subsequently engaged in Suzuki coupling [1]. This sequential reactivity pattern relies on the simultaneous presence of the protected 4‑OH and the 5‑Br. Attempting the same sequence with 5‑bromo‑2‑hydroxyacetophenone would lead to uncontrolled O‑alkylation and potential oxidation of the free phenol; using 4‑benzyloxy‑2‑hydroxyacetophenone would lack the required Pd‑coupling handle. The patent literature thus provides class‑level evidence that the 4‑OBn/5‑Br pairing is deliberately exploited for orthogonal functionalisation, a capability that mono‑functional analogs cannot offer.

Orthogonal protecting groups Palladium cross-coupling Multi-step synthesis Halogen reactivity

Procurement‑Optimised Application Scenarios for 1‑(4‑(Benzyloxy)‑5‑bromo‑2‑hydroxyphenyl)ethanone


Palladium‑Catalysed Cross‑Coupling for Biaryl Library Synthesis

The 5‑bromo substituent serves as a robust electrophilic partner for Suzuki–Miyaura, Heck, and Buchwald–Hartwig couplings. The intact 4‑benzyloxy group remains unaffected under standard Pd⁰ conditions, allowing the construction of biaryl or styrenyl libraries without interference from the phenol. This contrasts with the unprotected 5‑bromo‑2‑hydroxyacetophenone, where the free 4‑OH requires pre‑protection to avoid O‑arylation side reactions . The higher melting point of the target compound (154–155 °C) facilitates purification of coupling products by trituration or recrystallisation.

Sequential Deprotection‑Functionalisation in Natural Product Analogue Synthesis

After executing Pd‑mediated coupling at the 5‑position, the benzyl ether can be cleaved by catalytic hydrogenolysis (H₂, Pd/C) or mild Lewis acid treatment (e.g., BBr₃) to liberate the 4‑OH. The free phenol then serves as a nucleophile for further alkylation, acylation, or Mitsunobu reactions. This two‑step, one‑pot potential sequence is enabled exclusively by the orthogonal 4‑OBn/5‑Br arrangement [1]. The batch‑specific QC documentation (NMR, HPLC, GC) provided by suppliers ensures the identity and purity of the starting material before committing to multi‑step synthetic sequences.

Transition‑Metal Chelation for Cytotoxicity Screening

The 2‑hydroxy‑ketone motif is a well‑known bidentate ligand for transition metals. Literature on structurally related 5‑substituted 2‑hydroxyacetophenones demonstrates that metal‑chelate formation can modulate cytotoxicity (e.g., against MCF‑7 and B‑16 cells) [2]. The target compound's higher pKa (9.23) relative to the non‑benzyloxylated analog (7.92) suggests that deprotonation and metal binding will occur within a distinct pH regime, potentially altering the speciation and biological profile of the resultant metal complex. The documented purity levels minimise the confounding effect of metal‑binding impurities in cell‑based assays.

Intermediate for MAO‑B Inhibitor and Kinase Probe Scaffolds

Benzyloxyphenyl moieties are a recurring pharmacophore in selective, reversible MAO‑B inhibitors (e.g., safinamide, sembragiline) and in certain bromo‑domain/kinase inhibitor series [3]. The target compound delivers this privileged fragment in a form that permits immediate diversification. In contrast, 4‑benzyloxy‑2‑hydroxyacetophenone lacks the halogen handle required for rapid analogue generation, while 5‑bromo‑2‑hydroxyacetophenone necessitates additional protection of the 4‑OH, adding steps and reducing overall yield.

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